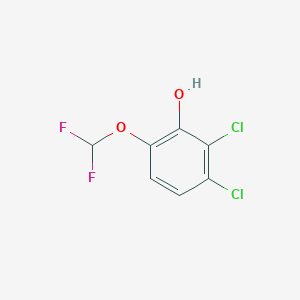

2,3-Dichloro-6-(difluoromethoxy)phenol

Description

Properties

IUPAC Name |

2,3-dichloro-6-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2/c8-3-1-2-4(13-7(10)11)6(12)5(3)9/h1-2,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUCZUPXEVQZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Step: Preparation of 2,3-Dichlorophenol Intermediates

A key step in the synthesis is the chlorination of phenolic precursors to obtain dichlorophenol derivatives. According to a detailed patent (CN105272829A), a high-yield, high-purity chlorination method for 2,6-dichlorophenol can be adapted for similar chlorophenol syntheses, including 2,3-dichlorophenol derivatives:

- Reactants: Phenol, chlorobenzene (solvent), and N-methylaniline (catalyst).

- Conditions: Chlorination is performed in a chlorination kettle with stirring, slowly raising temperature to 65–75°C, then maintaining 70–100°C.

- Chlorine gas flow: Adjusted between 5–30 liters/hour.

- Reaction monitoring: Chlorination proceeds until the target dichlorophenol content reaches ≥95% by analysis.

- Post-reaction: Nitrogen purges residual chlorine, and vacuum distillation isolates the product with purity >99.3%.

- Yield: Overall yield exceeds 93%, with purity above 99.5%.

This method is noted for its environmental friendliness and safety, which are critical for industrial applications.

Introduction of Difluoromethoxy Group

The incorporation of the difluoromethoxy (-OCF2H) substituent at the 6-position is more specialized and typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions using difluoromethoxy precursors.

From a related patent (US7563900B2), methods for introducing difluoromethoxy groups on aromatic systems include:

- Nucleophilic substitution: Reacting hydroxy-substituted aromatic intermediates with difluoromethoxy reagents in the presence of bases such as sodium hydride.

- Catalysis: Use of palladium acetate or other transition metal catalysts to facilitate coupling reactions.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance reaction rates and selectivity.

- Temperature: Controlled heating to optimize reaction kinetics without degrading sensitive groups.

Though this patent focuses on dibenzofuran derivatives, the principles apply to phenolic systems for difluoromethoxy installation.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of phenol | Phenol, Cl2 gas, chlorobenzene solvent, N-methylaniline catalyst, 70–100°C, 5–30 L/h Cl2 flow | Formation of 2,3-dichlorophenol intermediate with >93% yield and >99% purity |

| 2 | Difluoromethoxy substitution | Difluoromethoxy reagent, sodium hydride base, Pd catalyst (optional), DMF solvent, controlled heating | Introduction of difluoromethoxy group at 6-position, forming target compound |

Purification and Quality Control

- Vacuum distillation: Used post-chlorination to remove volatiles and isolate high-purity chlorophenol intermediates.

- Chromatographic analysis: Employed to monitor reaction progress and confirm product purity.

- Yield and purity: Typically >90% yield and >99% purity achievable with optimized conditions.

3 Research Findings and Notes

- The chlorination method adapted from CN105272829A provides a reliable and scalable approach for preparing dichlorophenol intermediates, essential for the target compound synthesis.

- Difluoromethoxy group introduction remains more complex and may require tailored catalytic systems and reagents, as indicated by US7563900B2 patent insights.

- No direct, fully detailed published synthesis exclusively for 2,3-Dichloro-6-(difluoromethoxy)phenol was found in the search results; however, the combination of these methods forms the basis of its preparation.

- The compound's molecular weight is approximately 271.04 g/mol, consistent with the substitution pattern.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atoms can be reduced to form dichloro derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution reactions may involve strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Dichloro derivatives and other reduced forms.

Substitution: Substituted phenols and other derivatives.

Scientific Research Applications

Organic Synthesis

2,3-Dichloro-6-(difluoromethoxy)phenol serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. The compound's unique structure allows for the introduction of diverse functional groups, facilitating the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound exhibits significant biological activities. Its interactions with various biomolecules have been studied to understand its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens, making it a candidate for further investigation in antimicrobial therapies.

- Cellular Signaling Modulation : There is evidence to suggest that it may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Pharmaceutical Development

The unique structural features of 2,3-Dichloro-6-(difluoromethoxy)phenol make it a focus of pharmaceutical research. It is being investigated for its potential as a precursor in the synthesis of novel therapeutic agents. Ongoing studies aim to assess its efficacy and safety profile in various biological systems.

Industrial Applications

In addition to its scientific research applications, 2,3-Dichloro-6-(difluoromethoxy)phenol is utilized in industrial settings:

- Agrochemicals : The compound is explored for use in formulating pesticides and herbicides due to its biological activity.

- Dyes and Pigments : Its chemical properties allow for incorporation into formulations for dyes and pigments used in various industries.

Case Studies

- Enzyme Interaction Study : A study investigated the inhibitory effects of 2,3-Dichloro-6-(difluoromethoxy)phenol on cytochrome P450 enzymes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in drug metabolism modulation.

- Antimicrobial Efficacy Assessment : Research evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, indicating promise as an antimicrobial agent.

Mechanism of Action

The mechanism by which 2,3-Dichloro-6-(difluoromethoxy)phenol exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular components through its chlorinated and difluoromethylated groups, affecting cellular processes and signaling pathways.

Molecular Targets and Pathways:

Cellular Targets: The compound may interact with enzymes, receptors, and other cellular targets.

Pathways: It may influence metabolic pathways, signal transduction pathways, and other biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂H) in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chlorophenoxy (-OClC₆H₃) groups, altering reaction kinetics in substitution and coupling reactions .

- Toxicity: Chlorophenols with higher chlorine content (e.g., 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol) exhibit increased toxicity due to bioaccumulation and persistence, whereas fluorine substituents may reduce toxicity by enhancing metabolic degradation .

Environmental Fate and Degradation

- Persistence: Chlorophenols with multiple chlorine atoms (e.g., 2,3,4-trichlorophenol) persist in sludge and sediments, whereas fluorinated derivatives like the target compound may undergo faster hydrolysis or photodegradation due to the lability of C-F bonds .

- Degradation Byproducts: Chlorination of triclosan generates toxic intermediates such as 2,3-Dichloro-6-(2,4-dichlorophenoxy)phenol, which exhibit higher ecotoxicity compared to parent compounds . Fluorinated analogs may produce less harmful byproducts, though this requires validation.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)phenol is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure, characterized by the presence of dichloro and difluoromethoxy groups, suggests possible interactions with biological systems that could lead to various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,3-Dichloro-6-(difluoromethoxy)phenol can be represented as follows:

This compound is a phenolic derivative, which often exhibits significant biological activities due to the presence of hydroxyl groups that can donate protons and form hydrogen bonds with biological macromolecules.

The biological activity of 2,3-Dichloro-6-(difluoromethoxy)phenol may involve several mechanisms:

- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress. The presence of the difluoromethoxy group may enhance its electron-donating ability, contributing to its antioxidant properties .

- Antimicrobial Activity : Similar phenolic compounds have demonstrated the ability to inhibit the growth of bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, studies on related compounds have shown inhibition of urease and cholinesterase activities, suggesting potential applications in treating conditions like Alzheimer's disease .

Antioxidant Activity

Research has shown that phenolic compounds exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate these effects. For instance, 2,3-Dichloro-6-(difluoromethoxy)phenol could be tested against DPPH to determine its IC50 value, which indicates the concentration needed to scavenge 50% of free radicals.

| Compound | IC50 (µg/mL) |

|---|---|

| 2,3-Dichloro-6-(difluoromethoxy)phenol | TBD |

| Quercetin | 15 |

| Trolox | 10 |

Antimicrobial Activity

In vitro studies have demonstrated that phenolic compounds can inhibit the growth of various microorganisms. The following table summarizes findings related to antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Candida albicans | TBD |

Case Studies

- Antioxidant Evaluation : A study conducted on a series of phenolic compounds including derivatives similar to 2,3-Dichloro-6-(difluoromethoxy)phenol revealed strong antioxidant activity correlated with their structural features. The study utilized HPLC-DAD and LC-MS/MS for detailed analysis .

- Enzyme Inhibition : Another investigation focused on the anti-cholinesterase activity of phenolic compounds derived from plants. Results indicated that structural modifications significantly impact enzyme inhibition efficacy . This suggests that 2,3-Dichloro-6-(difluoromethoxy)phenol might also possess similar properties.

Q & A

Q. What are the key considerations for synthesizing 2,3-Dichloro-6-(difluoromethoxy)phenol with high purity?

Methodological Answer:

- Reaction Optimization : Use controlled stepwise halogenation and difluoromethylation. Start with phenol derivatives, introducing chlorine substituents under inert conditions (e.g., N₂ atmosphere) to avoid side reactions. Difluoromethylation can be achieved using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate as a base in DMF .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing 2,3-Dichloro-6-(difluoromethoxy)phenol?

Methodological Answer:

- ¹⁹F and ¹H NMR : Confirm the presence of difluoromethoxy (-OCF₂H) and chloro groups. The difluoromethoxy group shows a characteristic triplet in ¹⁹F NMR (~-80 ppm) and a doublet of triplets in ¹H NMR (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks. Expected m/z: 238.97 (C₇H₄Cl₂F₂O₂⁻) .

- FT-IR : Identify O-H (3200–3500 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-Cl (550–800 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

Methodological Answer:

-

Solubility :

Solvent Solubility (mg/mL, 25°C) Notes DMSO >50 Preferred for biological assays Ethanol ~30 Recrystallization solvent Water <1 Requires solubilizing agents -

Stability : Store at -20°C under argon. Degrades in aqueous solutions at pH >8 via hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2,3-Dichloro-6-(difluoromethoxy)phenol across studies?

Methodological Answer:

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HepG2), exposure times, and concentrations. For example, anti-inflammatory activity in indomethacin-induced ulcer models may vary due to differences in dosage (10–50 mg/kg) and administration routes (oral vs. intraperitoneal) .

- Purity Validation : Cross-validate results using batches purified to >98% (HPLC). Impurities like 2,3-dichlorophenol (a common byproduct) can skew toxicity assessments .

Q. What strategies are recommended for analyzing degradation byproducts under oxidative or photolytic conditions?

Methodological Answer:

- Analytical Workflow :

- Stress Testing : Expose the compound to UV light (254 nm) or H₂O₂ (3% v/v) for 24 hours.

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect byproducts. Major degradation products include 2,3-dichlorophenol (m/z 161.94) and difluoromethoxy-quinones .

- Toxicity Screening : Test byproducts on Lemna minor or zebrafish embryos to assess ecotoxicological risks .

Q. How can computational methods predict interactions between 2,3-Dichloro-6-(difluoromethoxy)phenol and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). The difluoromethoxy group’s electronegativity enhances hydrogen bonding with Arg120 and Tyr355 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs are optimal for studying the compound’s reaction mechanisms during derivatization?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at the hydroxyl group to study proton transfer steps in etherification reactions .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to identify transient species during nucleophilic aromatic substitution (e.g., MeONa-mediated methoxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.